![molecular formula C13H22N2O3 B592260 tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158750-91-4](/img/structure/B592260.png)
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C13H22N2O3 . It has an average mass of 254.325 Da and a mono-isotopic mass of 254.163040 Da .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Decomposition and Environmental Applications
The decomposition of air toxics, including various ether compounds, using cold plasma reactors presents a potential application area. Studies like the one conducted by Hsieh et al. (2011) demonstrate the feasibility of applying radio frequency (RF) plasma technology for decomposing and converting compounds such as methyl tert-butyl ether (MTBE) into simpler molecules. This suggests that tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate could similarly be studied for its decomposability and conversion into less harmful or more useful substances, particularly in environmental remediation efforts (Hsieh et al., 2011).
Biodegradation and Groundwater Treatment
Research on microbial degradation of compounds like MTBE and tert-butyl alcohol (TBA) in subsurface environments (Schmidt et al., 2004) can inform the biodegradability and environmental fate of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Understanding how similar compounds degrade under various redox conditions could help in assessing the environmental impact of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and its potential as a target for bioremediation strategies (Schmidt et al., 2004).
Synthetic and Pharmaceutical Applications
The synthesis and application of azines, as reviewed by Safari and Gandomi-Ravandi (2014), provide insights into the chemistry of compounds containing nitrogen atoms and multiple bonds. Given the structure of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, which includes nitrogen atoms and a complex ring system, this compound may find applications in the synthesis of N-heterocycles or as an intermediate in the production of pharmaceuticals and other organic compounds (Safari & Gandomi-Ravandi, 2014).
Adsorption and Removal of Contaminants
The adsorption studies of MTBE from the environment discussed by Vakili et al. (2017) suggest another potential application of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in environmental science. Understanding the adsorption characteristics of similar compounds can aid in the development of methods for the removal of this compound from water and other environmental matrices, potentially leveraging its unique structure for selective adsorption processes (Vakili et al., 2017).
Propriétés
IUPAC Name |
tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCCTNIYGSOUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745331 |
Source


|
| Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
CAS RN |
1158750-91-4 |
Source


|
| Record name | 1,1-Dimethylethyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

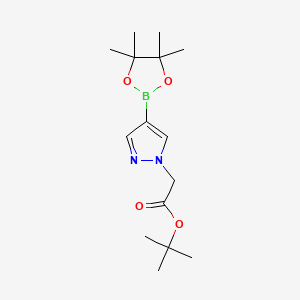
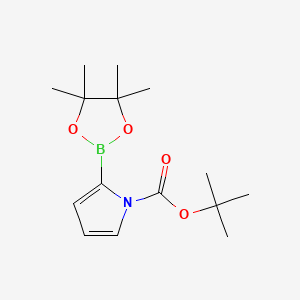
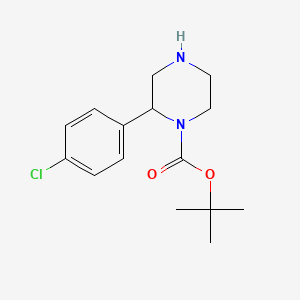
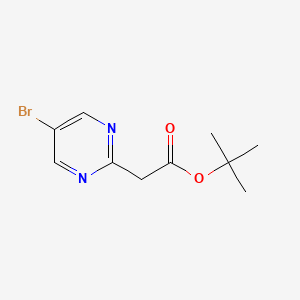
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
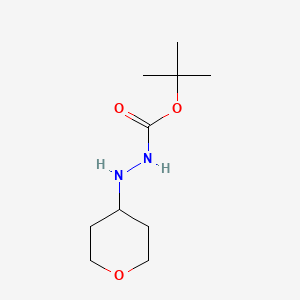

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
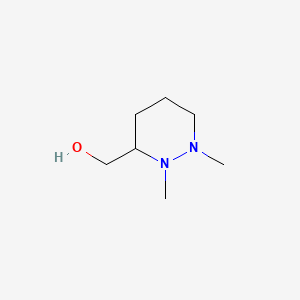
![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)
![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)

